molecular formula C14H12O2 B6325349 2-Formyl-6-(4-methylphenyl)phenol CAS No. 343603-84-9

2-Formyl-6-(4-methylphenyl)phenol

Cat. No.: B6325349
CAS No.: 343603-84-9
M. Wt: 212.24 g/mol
InChI Key: UUNWUNNYZZWSDV-UHFFFAOYSA-N
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Description

2-Formyl-6-(4-methylphenyl)phenol is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-(4-methylphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-diformyl-p-cresol with semicarbazide hydrochloride to form the desired compound . The reaction conditions often include the use of solvents such as methanol and the application of heat to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(4-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: Phenols can be oxidized to quinones using oxidizing agents like sodium dichromate (Na2Cr2O7).

    Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride (NaBH4).

    Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution, making it highly reactive.

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt).

    Reduction: Sodium borohydride (NaBH4).

    Electrophilic Aromatic Substitution: Various electrophiles under acidic conditions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Electrophilic Aromatic Substitution: Substituted phenols.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(4-methylphenyl)phenol involves its interaction with molecular targets and pathways. The compound’s phenolic group can participate in redox reactions, influencing various biological processes . Additionally, its formyl group can form Schiff bases with amines, which are important in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine .
  • Salbutamol Impurity A .

Uniqueness

2-Formyl-6-(4-methylphenyl)phenol is unique due to its specific combination of a formyl group and a phenolic group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-hydroxy-3-(4-methylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-5-7-11(8-6-10)13-4-2-3-12(9-15)14(13)16/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNWUNNYZZWSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626369
Record name 2-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343603-84-9
Record name 2-Hydroxy-4′-methyl[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343603-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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